![molecular formula C14H15NO3S B12885410 1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 827024-05-5](/img/structure/B12885410.png)
1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) and a methyl group attached to the pyrrole ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of 1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrole ring, which can be achieved through various methods such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.
Tosylation: The pyrrole ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the tosyl group onto the nitrogen atom of the pyrrole ring.
Methylation: The final step involves the introduction of a methyl group at the 5-position of the pyrrole ring. This can be achieved through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or thiolates.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to remove the tosyl group, yielding the corresponding pyrrole derivative.
Scientific Research Applications
1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the tosyl group can interact with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one can be compared with other pyrrole derivatives, such as:
1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one: This compound lacks the tosyl group, making it less reactive in certain chemical reactions.
1-(5-Methyl-1H-pyrrol-2-yl)ethan-1-one: This compound lacks the tosyl group, which affects its solubility and reactivity.
1-(5-Methyl-1-benzyl-1H-pyrrol-2-yl)ethan-1-one: The presence of a benzyl group instead of a tosyl group alters its chemical and biological properties.
The uniqueness of 1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one lies in its combination of the tosyl and methyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
827024-05-5 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
1-[5-methyl-1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-10-4-7-13(8-5-10)19(17,18)15-11(2)6-9-14(15)12(3)16/h4-9H,1-3H3 |
InChI Key |
LNLRPGRJLLXOOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC=C2C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


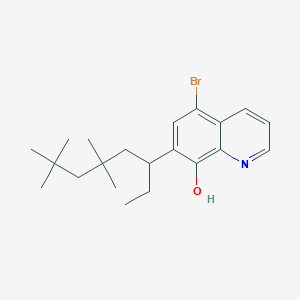
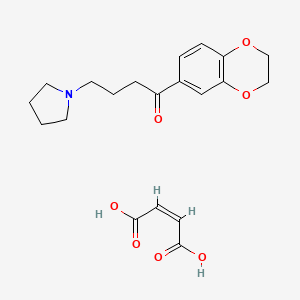
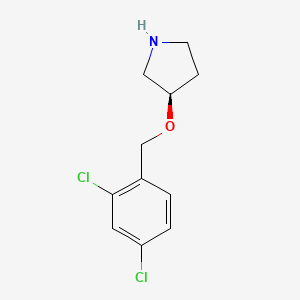
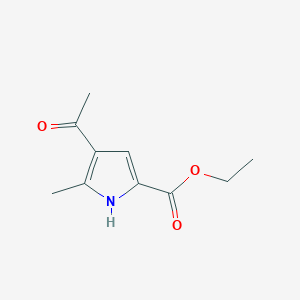
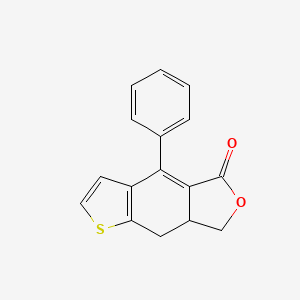
![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)
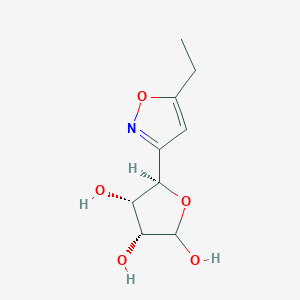
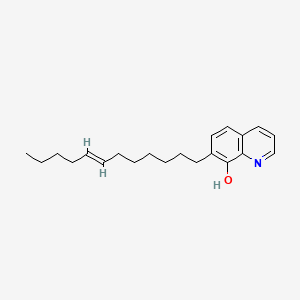
![(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline](/img/structure/B12885391.png)
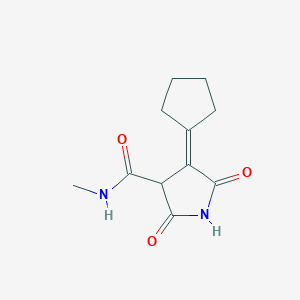

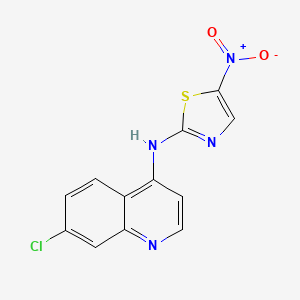
![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)

